Scutebata E

Cytotoxicity Colon cancer Neoclerodane diterpenoid

Scutebata E is a weakly cytotoxic neoclerodane diterpenoid reference standard (LoVo IC50 61.23 μM) [J. Nat. Prod. 2010]. Procure for use as a structurally related, low-activity negative control in MTT assays or as a certified marker for HPLC dereplication of Scutellaria species. Its distinct activity profile enables benchmarking of potent analogs like Scutebata A in SAR studies. Not for generic substitution.

Molecular Formula C28H40O9
Molecular Weight 520.6 g/mol
Cat. No. B595044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScutebata E
SynonymsScutebata E
Molecular FormulaC28H40O9
Molecular Weight520.6 g/mol
Structural Identifiers
InChIInChI=1S/C28H40O9/c1-15(2)24(32)36-19-10-9-16(3)26(7)21(19)25(6)11-12-28(13-20(31)33-14-28)37-27(25,8)23(35-18(5)30)22(26)34-17(4)29/h9,15,19,21-23H,10-14H2,1-8H3/t19-,21-,22+,23+,25-,26+,27+,28+/m1/s1
InChIKeyHGPSPRNFABBWFI-URBRYQCVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Scutebata E Procurement Guide: Neoclerodane Diterpenoid Source and Baseline Identification


Scutebata E is a neoclerodane diterpenoid natural product (CAS 1207181-61-0, molecular formula C28H40O9, molecular weight 520.61 g/mol) isolated and purified from the aerial parts of Scutellaria barbata D. Don (Lamiaceae) [1]. This compound serves as a characterized reference standard for phytochemical research and dereplication studies. Its structure has been confirmed via comprehensive NMR and MS spectroscopic analysis and is documented in the Journal of Natural Products (2010) [2].

Scutebata E Substitution Risk: Quantified Cytotoxicity Variance Among Scutellaria Neoclerodane Diterpenoids


Procurement of neoclerodane diterpenoids from Scutellaria barbata cannot be reduced to generic substitution due to pronounced and quantifiable inter-compound variability in cytotoxic potency and spectrum. Within this chemotype, IC50 values span two orders of magnitude across identical cell lines tested under standardized MTT assay conditions. For example, Scutebata A demonstrates IC50 values of 4.57–7.68 μM against multiple tumor cell lines, whereas Scutebata E exhibits markedly weaker activity, with IC50 values of 61.23 μM against LoVo cells and >100 μM against MCF-7, SMMC-7721, and HCT-116 cells [1]. Furthermore, many analogs display cancer cell line selectivity patterns that diverge from Scutebata E, meaning that a compound chosen based on nominal class membership will not reproduce the same experimental outcomes. The quantitative evidence below establishes the specific performance boundaries of Scutebata E, enabling informed selection relative to more potent analogs such as Scutebata A, scutebarbatine B, scutebata O, and scutebarbatolide A.

Scutebata E Comparative Cytotoxicity Data: IC50 Values Across Four Human Cancer Cell Lines


Scutebata E vs. Scutebata A Cytotoxicity Comparison in LoVo Colon Cancer Cells

In a direct head-to-head comparison within the same study, Scutebata E demonstrated approximately 13.4-fold weaker cytotoxic activity than Scutebata A against LoVo colon cancer cells. Scutebata E exhibited an IC50 of 61.23 μM, while Scutebata A showed an IC50 of 4.57 μM [1]. Both compounds were isolated from Scutellaria barbata and evaluated under identical MTT assay conditions.

Cytotoxicity Colon cancer Neoclerodane diterpenoid

Scutebata E vs. Scutebata A Comparative Activity Across Multiple Cancer Cell Lines

Across a panel of four human tumor cell lines tested in the same study, Scutebata E exhibited uniformly weak activity with IC50 values >100 μM for MCF-7, SMMC-7721, and HCT-116 cells [1]. In contrast, Scutebata A demonstrated significant and consistent cytotoxicity across all four lines: LoVo IC50 4.57 μM, MCF-7 IC50 7.68 μM, SMMC-7721 IC50 5.31 μM, and HCT-116 IC50 6.23 μM [1]. This represents a difference in potency of approximately 13–19 fold for the lines where Scutebata E activity could be quantified, and greater than a 15-fold difference for lines where Scutebata E exceeded the 100 μM threshold.

Cytotoxicity Cancer panel Antiproliferative

Scutebata E vs. Scutebarbatine B: Comparative Activity Against K562 and HL60 Leukemia Cells

In a bioassay-guided fractionation study of Scutellaria barbata, both Scutebata E (compound 4) and scutebarbatine B (compound 5) were isolated and evaluated. Against K562 leukemia cells, both compounds exhibited a similar weak cytotoxic range with IC50 values ranging from 35.11 to 42.73 μM [1]. However, scutebarbatine B displayed additional measurable activity against HL60 leukemia cells, whereas no such activity was reported for Scutebata E in that study [1]. This indicates that while both compounds are weak cytotoxics in K562, scutebarbatine B possesses a marginally broader hematologic activity spectrum.

Cytotoxicity Leukemia Diterpenoid alkaloid

Class-Level Cytotoxicity Comparison: Scutebata E vs. Other Scutellaria Neoclerodane Diterpenoids

Scutebata E belongs to the lower-activity tier of Scutellaria barbata neoclerodane diterpenoids. In a comprehensive study evaluating 16 neoclerodane diterpenoids (compounds 1–16) against four human tumor cell lines, Scutebata E (compound 4) and Scutebata C (compound 15) exhibited the weakest overall cytotoxic activities, with Scutebata E showing IC50 values of 61.23 μM (LoVo) and >100 μM (MCF-7, SMMC-7721, HCT-116) [1]. By contrast, multiple congeners including Scutebata A (IC50 4.57–7.68 μM), Scutebata O (IC50 10.4–32.6 μM), Scutebata F (IC50 8.2–25.1 μM), and Scutebarbatine F (IC50 10.2–38.5 μM) demonstrated substantially greater potency [1]. This quantitative stratification confirms that Scutebata E occupies the low-activity end of the chemotype spectrum, a fact that must guide procurement decisions when potency is a selection criterion.

Structure-activity relationship Natural products Chemotaxonomy

Scutebata E Recommended Use Cases Based on Quantified Activity Profile


Low-Activity Negative Control for Cytotoxicity Assays

Given its quantified weak cytotoxicity—LoVo IC50 61.23 μM and MCF-7, SMMC-7721, HCT-116 IC50 >100 μM [1]—Scutebata E serves as an appropriate low-activity or negative control compound in MTT assays. It provides a structurally related neoclerodane diterpenoid baseline against which the activity of more potent analogs (e.g., Scutebata A, Scutebata O) can be benchmarked. This application leverages the compound's inactivity without the confounding effects of using a structurally dissimilar or vehicle-only control.

Analytical Reference Standard for Dereplication and Chemotaxonomic Studies

Scutebata E is a well-characterized neoclerodane diterpenoid with published spectroscopic data (NMR, MS) and established CAS registry (1207181-61-0) [1][2]. It is suitable for use as a certified reference standard in HPLC-based dereplication, LC-MS metabolite profiling, and chemotaxonomic classification of Scutellaria species. Its relatively low bioactivity does not diminish its value as a chemical marker; rather, its distinct retention time and spectral signature facilitate unambiguous identification in complex plant extracts.

Structure-Activity Relationship (SAR) Studies on Neoclerodane Scaffolds

The stark activity difference between Scutebata E and analogs such as Scutebata A (IC50 4.57–7.68 μM) [1] and Scutebata O (IC50 10.4–32.6 μM) [1] provides a valuable dataset for structure-activity relationship (SAR) investigations. Scutebata E can be used as a low-activity reference point to elucidate which structural modifications (e.g., acylation patterns, ring substituents, stereochemistry) confer enhanced cytotoxic potency. Researchers conducting SAR studies should procure Scutebata E alongside more active congeners to establish a complete activity gradient for computational or medicinal chemistry analyses.

K562 Leukemia Cell Line Cytotoxicity Studies

Scutebata E demonstrates measurable, albeit weak, cytotoxic activity against K562 leukemia cells with an IC50 range of 35.11–42.73 μM [3]. Researchers specifically studying K562 cell models may find Scutebata E suitable as a tool compound or as a starting scaffold for semi-synthetic optimization. However, for studies requiring higher potency against leukemia models, alternative neoclerodane diterpenoids with validated activity should be considered. Procurement for K562 studies is justified only when the experimental design explicitly accounts for the compound's modest potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Scutebata E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.